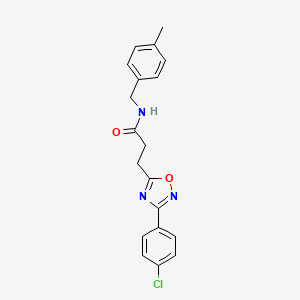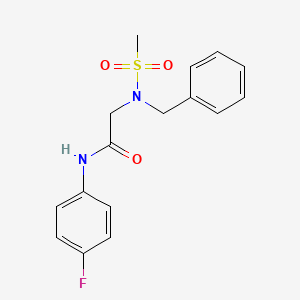
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has shown potential as a cancer therapeutic. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
作用機序
Studies: Further studies are needed to investigate the exact mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide and its effects on normal cells and tissues.
4. Clinical trials: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be tested in clinical trials to evaluate its safety and efficacy as a cancer therapeutic.
In conclusion, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a small molecule inhibitor that has shown potential as a cancer therapeutic. Its mechanism of action involves the inhibition of BCL-2, which induces apoptosis in cancer cells. Further research is needed to investigate its effects on normal cells and tissues and to develop more potent and specific analogs.
実験室実験の利点と制限
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent activity against cancer cells in vitro and in vivo. However, its limitations include its specificity for BCL-2 inhibition, which may limit its effectiveness against certain types of cancer. Its effects on normal cells and tissues have not been extensively studied, which may limit its potential as a therapeutic.
将来の方向性
Several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide research include:
1. Combination therapy: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be used in combination with other cancer therapeutics to increase its effectiveness and reduce side effects.
2. Development of analogs: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide analogs may be developed to improve its specificity and potency.
3.
合成法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with tert-butylamine to form N-(tert-butyl)-3-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been tested in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In animal models, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to reduce tumor growth and increase survival rates. These findings suggest that N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has potential as a cancer therapeutic.
特性
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-10-20-17(11-15)12-18(21(26)24-20)14-25(23(2,3)4)22(27)16-7-6-8-19(13-16)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCASJPMXCIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)